molecular formula C20H19BrN2O3 B11344133 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide

Cat. No.: B11344133
M. Wt: 415.3 g/mol
InChI Key: ZVPCWFZLRLFQKR-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, an oxazole ring, and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of an appropriate precursor, such as a bromophenyl-substituted nitrile oxide, with a suitable alkyne. The resulting oxazole intermediate is then subjected to further functionalization to introduce the dimethylphenoxy group and the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide is unique due to its combination of a bromophenyl group, an oxazole ring, and a dimethylphenoxy group

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)propanamide

InChI

InChI=1S/C20H19BrN2O3/c1-12-5-4-6-18(13(12)2)25-14(3)20(24)22-19-11-17(23-26-19)15-7-9-16(21)10-8-15/h4-11,14H,1-3H3,(H,22,24)

InChI Key

ZVPCWFZLRLFQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br)C

Origin of Product

United States

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